molecular formula C20H20N2O2S B2589077 3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline CAS No. 866843-06-3

3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline

Cat. No. B2589077
CAS RN: 866843-06-3
M. Wt: 352.45
InChI Key: HOQPYNBRMATVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. Also known as BPIP, it is a quinoline derivative that has been synthesized using various methods.

Mechanism Of Action

BPIP acts as a selective antagonist of the α7 nicotinic acetylcholine receptor by binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor, which is involved in cognitive processes such as learning and memory. BPIP has also been found to inhibit the aggregation of amyloid-β peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models, particularly in tasks related to learning and memory. BPIP has also been found to inhibit the aggregation of amyloid-β peptides, which are involved in the development of Alzheimer's disease. Additionally, BPIP has been found to have anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in animal models.

Advantages And Limitations For Lab Experiments

BPIP has several advantages for lab experiments, including its selectivity for the α7 nicotinic acetylcholine receptor and its potential as a treatment for Alzheimer's disease. However, there are also limitations to using BPIP in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in experiments. Additionally, BPIP has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on BPIP. One area of research could focus on further investigating its potential as a treatment for Alzheimer's disease. Additionally, research could focus on improving the solubility of BPIP to make it easier to administer in experiments. Further studies could also be conducted to investigate the safety and efficacy of BPIP in humans. Finally, research could focus on developing new derivatives of BPIP to improve its selectivity and effectiveness as a research tool.

Synthesis Methods

BPIP can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and the Friedländer synthesis. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is the most common method used for synthesizing BPIP. This method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

Scientific Research Applications

BPIP has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. BPIP has also been found to have potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

3-(benzenesulfonyl)-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-25(24,16-9-3-1-4-10-16)19-15-21-18-12-6-5-11-17(18)20(19)22-13-7-2-8-14-22/h1,3-6,9-12,15H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQPYNBRMATVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.